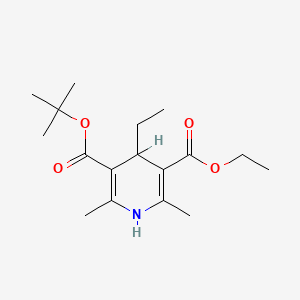
tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound is often used as a building block in organic synthesis for the preparation of various biologically active compounds . It is known for its unique structure, which includes tert-butyl and ethyl groups attached to a dihydropyridine ring.
Méthodes De Préparation
The synthesis of tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can be achieved through several synthetic routes. One common method involves the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents . This method provides good yields and is widely used in laboratory settings.
Analyse Des Réactions Chimiques
tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, and wet SiO2 . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications. It is used in the study of electrochemical oxidation mechanisms in ethanol/water solutions on a glassy carbon electrode . Additionally, it serves as a hydrogen source in organocatalytic reductive amination and conjugate reduction reactions . Its unique structure makes it valuable in the synthesis of various biologically active compounds.
Mécanisme D'action
The mechanism of action of tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it can participate in free radical reactions, where it loses a bromine atom to form a succinimidyl radical . This radical can then interact with other molecules, leading to various chemical transformations.
Comparaison Avec Des Composés Similaires
tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can be compared with similar compounds such as di-tert-butyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate . While both compounds share a similar dihydropyridine core, the presence of different substituents (tert-butyl and ethyl groups) in this compound gives it unique chemical properties and reactivity.
Propriétés
Numéro CAS |
94266-03-2 |
|---|---|
Formule moléculaire |
C17H27NO4 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
5-O-tert-butyl 3-O-ethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H27NO4/c1-8-12-13(15(19)21-9-2)10(3)18-11(4)14(12)16(20)22-17(5,6)7/h12,18H,8-9H2,1-7H3 |
Clé InChI |
USGTYZQEEZQSHH-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=C(NC(=C1C(=O)OC(C)(C)C)C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


iridium(III)](/img/structure/B13781928.png)
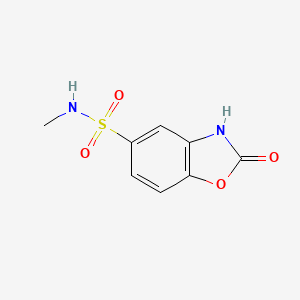
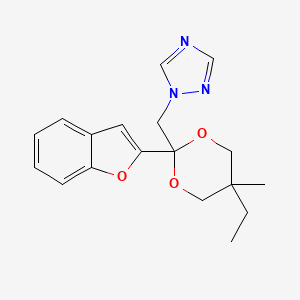


![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)

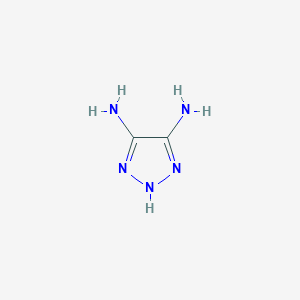
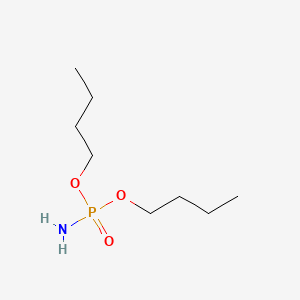
![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)
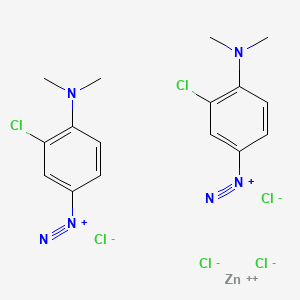

![1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/structure/B13781994.png)

